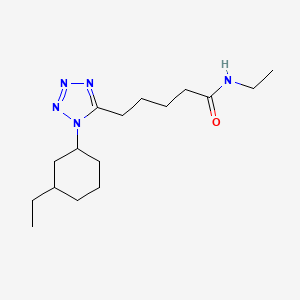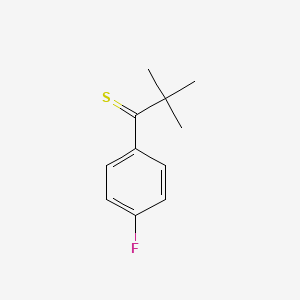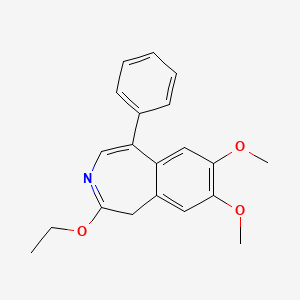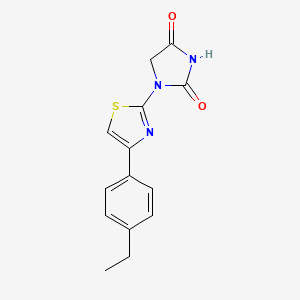
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin is an organic compound that belongs to the class of thiazoles and hydantoins This compound is characterized by the presence of a thiazole ring fused with a hydantoin moiety, and a p-ethylphenyl group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin typically involves the condensation of p-ethylphenylthiourea with glyoxylic acid, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final step involves the formation of the hydantoin ring through a cyclization reaction with urea or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the hydantoin moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1-(4-Phenyl-2-thiazolyl)hydantoin: Similar structure but lacks the p-ethyl group.
1-(4-(p-Methylphenyl)-2-thiazolyl)hydantoin: Similar structure with a p-methyl group instead of p-ethyl.
1-(4-(p-Chlorophenyl)-2-thiazolyl)hydantoin: Similar structure with a p-chloro group.
Uniqueness
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin is unique due to the presence of the p-ethyl group, which can influence its chemical reactivity and biological activity. The p-ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
特性
CAS番号 |
78140-06-4 |
|---|---|
分子式 |
C14H13N3O2S |
分子量 |
287.34 g/mol |
IUPAC名 |
1-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H13N3O2S/c1-2-9-3-5-10(6-4-9)11-8-20-14(15-11)17-7-12(18)16-13(17)19/h3-6,8H,2,7H2,1H3,(H,16,18,19) |
InChIキー |
WXCWNBMNPNBQCC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)N3CC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


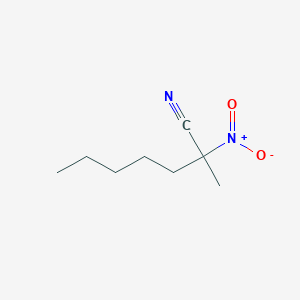
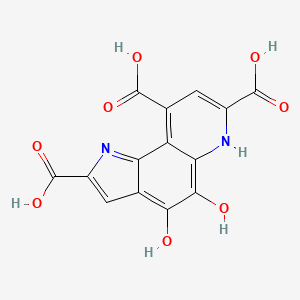

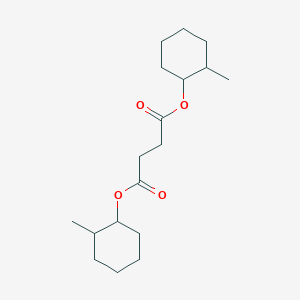
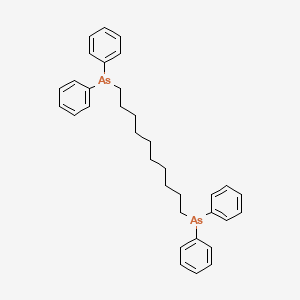


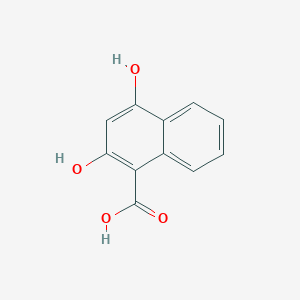
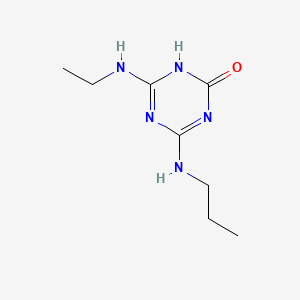
![5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine](/img/structure/B14429265.png)
